An In-Depth Technical Guide to N,N,N',N'-Tetraethyldiethylenetriamine (CAS 123-12-6)
An In-Depth Technical Guide to N,N,N',N'-Tetraethyldiethylenetriamine (CAS 123-12-6)
Introduction: Unveiling a Versatile Polyamino Ligand
N,N,N',N'-Tetraethyldiethylenetriamine, commonly abbreviated as TEDETA, is a polyamine with the CAS registry number 123-12-6.[1][2][3] Structurally, it is a diethylenetriamine core where the four terminal hydrogen atoms on the primary amino groups have been replaced by ethyl groups. This substitution results in a molecule featuring two tertiary amine functionalities and one central secondary amine, a configuration that imparts a unique profile of reactivity, basicity, and chelating ability.[1][4] It presents as a colorless to pale yellow liquid with a characteristic strong amine odor.[1] While its applications are rooted in industrial polymer chemistry, its distinct properties as a multidentate ligand and a reactive intermediate make it a compound of significant interest for researchers in organic synthesis, coordination chemistry, and materials science. This guide provides a comprehensive technical overview of its properties, reactivity, applications, and safety considerations, tailored for scientific professionals.
Physicochemical and Structural Properties
The fundamental properties of TEDETA are critical for its application in various chemical systems. Its solubility in both water and many organic solvents, for instance, allows for its use in a wide range of reaction conditions.[1] The molecule is also noted to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1]
Table 1: Key Physicochemical Properties of TEDETA (CAS 123-12-6)
| Property | Value | Source(s) |
| CAS Number | 123-12-6 | [2][3] |
| Molecular Formula | C₁₂H₂₉N₃ | [2] |
| Molecular Weight | 215.38 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.837 g/mL at 25 °C | [2] |
| Boiling Point | 130-135 °C | [2] |
| Refractive Index | n20/D 1.448 | [2] |
| Flash Point | 98 °C (208 °F) | [2] |
| pKa (Predicted) | 10.45 ± 0.25 | [2] |
| Solubility | Soluble in water and many organic solvents | [1] |
| InChI Key | UICCSKORMGVRCB-UHFFFAOYSA-N | [2] |
Reactivity and Mechanistic Profile: A Tridentate Chelator
The chemical behavior of TEDETA is dominated by the presence of its three nitrogen atoms. The two terminal tertiary amines and one central secondary amine act as Lewis bases, capable of donating their lone pairs of electrons. This arrangement makes TEDETA a powerful tridentate ligand, meaning it can bind to a single metal center at three distinct points. This chelating effect results in the formation of highly stable metal complexes.[1] This ability to form stable chelates is a cornerstone of its utility in coordination chemistry and catalysis, analogous to how related polyamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) are used to stabilize and activate organometallic reagents.[5][6]
Caption: TEDETA coordinating to a metal ion (M+).
Beyond chelation, the secondary amine possesses an active hydrogen, allowing it to participate in nucleophilic addition and substitution reactions, which is particularly relevant for its role as an epoxy curing agent.[7]
Proposed Synthesis Pathway
While specific industrial synthesis protocols for TEDETA are proprietary, a chemically sound and logical pathway can be inferred from established methods for producing similar polyamines.[5][8] A plausible approach involves the nucleophilic substitution reaction between a bis-electrophile, such as bis(2-chloroethyl)amine, and an excess of a secondary amine nucleophile, diethylamine. The excess diethylamine serves both as the reactant and as a base to neutralize the HCl generated during the reaction.
Caption: A plausible two-component synthesis route for TEDETA.
Experimental Protocol Outline:
-
Charging: A high-pressure reactor is charged with an excess of aqueous or neat diethylamine.
-
Addition: Bis(2-chloroethyl)amine is added dropwise to the stirred diethylamine solution at a controlled temperature.
-
Reaction: The mixture is heated under pressure to facilitate the bimolecular nucleophilic substitution at both electrophilic carbon centers.
-
Workup: After cooling, the reaction mixture is neutralized. The product is separated from the diethylammonium chloride salt and excess diethylamine.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield high-purity TEDETA.
Core Applications
Curing Agent for Epoxy Resins
TEDETA is a highly effective curing agent (hardener) for epoxy resins.[1] The curing process transforms the liquid resin into a solid, infusible, and insoluble three-dimensional network.[9] TEDETA's unique structure allows it to function through a dual mechanism. The secondary amine's active hydrogen directly reacts with epoxide rings via nucleophilic ring-opening, forming a covalent bond and propagating the polymer chain.[7] Simultaneously, the two tertiary amine groups act as catalysts, accelerating the anionic polymerization of epoxy groups, leading to a more rapid and complete cure.[7][9] This dual functionality provides a balance of reactivity and catalytic activity, making it a versatile component in formulations for coatings, adhesives, and composite materials.[10]
Caption: Recommended workflow for safely handling TEDETA in a laboratory setting.
References
-
Chem-Impex. N,N,N',N'-Tetraethylethylenediamine. Available at: [Link]
- Google Patents. RU2352557C1 - Method of obtaining n,n,n',n'-tetramethylethylenediamine.
-
National Institutes of Health (NIH). Curing and Characteristics of N,N,N′,N′-Tetraepoxypropyl-4,4′-Diaminodiphenylmethane Epoxy Resin-Based Buoyancy Material. Available at: [Link]
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PubChem. N,N,N',N'-Tetramethylethylenediamine. Available at: [Link]
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National Institutes of Health (NIH). Polyamine–Drug Conjugates: Do They Boost Drug Activity? (2023-06-02). Available at: [Link]
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Wikipedia. Tetramethylethylenediamine. Available at: [Link]
- Google Patents. US20110218270A1 - Use of linear triethylentetramine as curing agent for epoxy resins.
-
National Institutes of Health (NIH). Design, Synthesis, and Testing of Polyamine Vectored Iron Chelators. Available at: [Link]
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PubChem. Diethylenetriamine. Available at: [Link]
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Delamine. Chelating agents. Available at: [Link]
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CAS Common Chemistry. N′′-Tetraethyldiethylenetriamine. Available at: [Link]
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ResearchGate. Structures of the polyaminocarboxylate chelating agents investigated in this study. Available at: [Link]
Sources
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